![molecular formula C14H12N4O3 B15341282 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide CAS No. 41552-55-0](/img/structure/B15341282.png)
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide is a chemical compound with the molecular formula C16H16N4O4 and a molecular weight of 328.32 g/mol This compound features a benzamide group linked to a nitroimidazole moiety through an ethenyl bridge
Méthodes De Préparation
The synthesis of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety is synthesized through a series of reactions starting from imidazole derivatives. Common reagents include nitrating agents such as nitric acid.
Ethenylation: The nitroimidazole intermediate undergoes ethenylation to introduce the ethenyl group. This step often involves the use of vinyl halides or vinyl sulfonates under basic conditions.
Coupling with Benzamide: The final step involves coupling the ethenylated nitroimidazole with benzamide.
Analyse Des Réactions Chimiques
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrolysis, under appropriate conditions.
Applications De Recherche Scientifique
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s nitroimidazole moiety is known for its antimicrobial properties, making it useful in the study of bacterial and parasitic infections.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide involves its interaction with cellular components. The nitroimidazole moiety can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This makes it effective against microorganisms and cancer cells. The ethenyl group allows for further chemical modifications, enhancing its versatility.
Comparaison Avec Des Composés Similaires
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to its benzamide group and ethenyl linkage, which confer distinct chemical and biological properties.
Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Propriétés
Numéro CAS |
41552-55-0 |
|---|---|
Formule moléculaire |
C14H12N4O3 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C14H12N4O3/c1-2-17-12(16-9-13(17)18(20)21)8-5-10-3-6-11(7-4-10)14(15)19/h2-9H,1H2,(H2,15,19)/b8-5+ |
Clé InChI |
FPLSSHOFFOCPJG-VMPITWQZSA-N |
SMILES isomérique |
C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
SMILES canonique |
C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


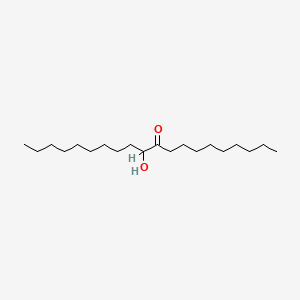
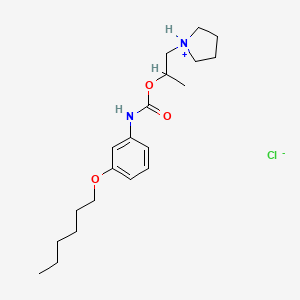
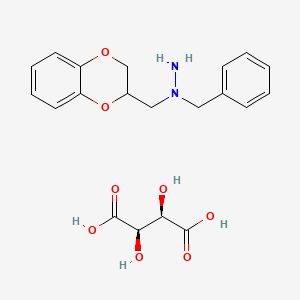
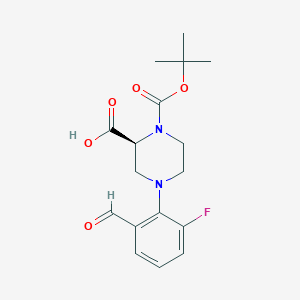

![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
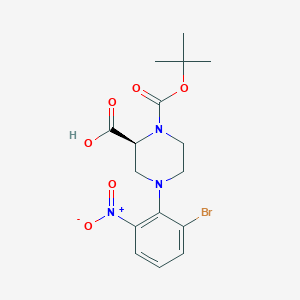
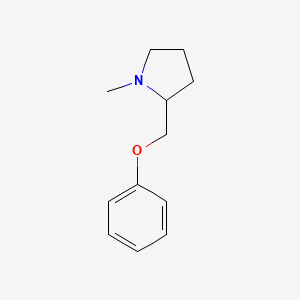
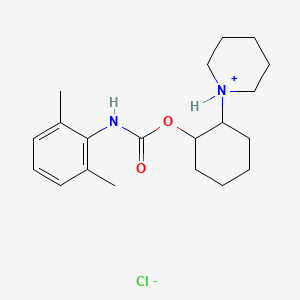

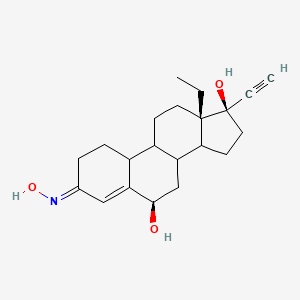
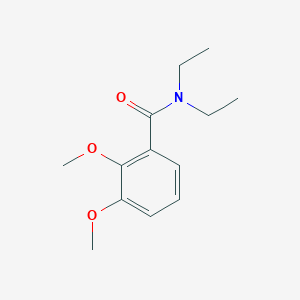
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
